molecular formula C15H10F3N5O3 B4188182 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate

4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4188182
M. Wt: 365.27 g/mol
InChI Key: OHIDTORGKCPISZ-UHFFFAOYSA-N
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Description

4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that features a trifluoromethyl group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl and nitro groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
  • 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group can significantly influence its pharmacokinetic properties and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

3-hydroxy-5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]triazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O3/c16-15(17,18)10-5-4-8-12(9-10)21-20-14(23(25)26)13(22(21)24)19-11-6-2-1-3-7-11/h1-9,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDTORGKCPISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NN(N2O)C3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate

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